N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide - 2097921-12-3

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide

Catalog Number: EVT-3039363
CAS Number: 2097921-12-3
Molecular Formula: C19H22N2OS
Molecular Weight: 326.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Osimertinib Mesylate

  • Compound Description: Osimertinib mesylate is an antineoplastic agent. []
  • Relevance: While the specific paper focuses on quantifying an impurity in Osimertinib Mesylate, it highlights the importance of understanding the properties and potential impurities of structurally related compounds. The presence of a pyrimidine ring and an aniline group within the genotoxic impurity of Osimertinib Mesylate suggests a possible structural connection with N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide, as pyridines (present in the target compound) and pyrimidines often exhibit similar reactivity and can be found in similar chemical contexts. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound, designated as (S)-17b in the study, functions as a potent and selective inhibitor of class I histone deacetylases (HDACs). It exhibits notable in vitro and in vivo antitumor activity, particularly against human myelodysplastic syndrome (SKM-1) cells. []
  • Relevance: Although structurally different from N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide, this compound exemplifies the exploration of diverse chemical structures, including amides and substituted phenyl rings, for potential anticancer properties, suggesting a broader research context for compounds like N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide. []

N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) Propanamide

  • Compound Description: This compound is synthesized through a halogenated hydrocarbon amination reaction and demonstrates anti-Mycobacterium phlei 1180 activity. []
  • Relevance: The structural similarity lies in the shared propanamide moiety and the presence of aromatic rings. This highlights a potential structure-activity relationship, where modifications to these core structures could lead to variations in biological activity. [] Comparing the structures of this compound and N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide may provide insights into the influence of specific substituents on their respective activities.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (Series 7a-l)

  • Compound Description: This series of bi-heterocyclic propanamides acts as potent urease inhibitors with low cytotoxicity. []
  • Relevance: The shared propanamide scaffold and the presence of substituted phenyl rings in both this series and N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide suggest that they belong to a similar chemical space. Investigating the specific structural differences, particularly around the heterocyclic rings, could be valuable for understanding the structure-activity relationships related to urease inhibition. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound exhibits potent dual inhibitory activity against discoidin domain receptors 1 and 2 (DDR1 and DDR2), kinases involved in inflammatory responses. It also demonstrates anti-inflammatory effects in a mouse model of acute lung injury. []
  • Relevance: Both this compound and N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide share a benzamide core, indicating they belong to a similar class of compounds. This structural similarity suggests that modifications around the benzamide core could be explored to modulate biological activity, potentially leading to the development of new anti-inflammatory agents. []

Taranabant (MK-0364)

  • Compound Description: Taranabant (MK-0364) is a novel, acyclic cannabinoid-1 receptor inverse agonist. []
  • Relevance: Both Taranabant and the compound N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide contain similar structural motifs, including an amide linkage and aromatic rings, suggesting they might share some physicochemical properties. [] This structural comparison could provide a basis for understanding the potential binding modes and interactions of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide with biological targets.

(R)-N-(4-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

  • Compound Description: OR-1896 is a metabolite of levosimendan, a drug used to treat acute and severe chronic heart failure. []
  • Relevance: The presence of an acetamide group linked to a phenyl ring in OR-1896 resonates with the core structure of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide, suggesting potential similarities in their chemical properties. Understanding the structure-activity relationships of OR-1896, particularly its vasodilatory effects, could offer valuable insights for exploring the biological activities of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide. []

Properties

CAS Number

2097921-12-3

Product Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-methylsulfanylphenyl)propanamide

Molecular Formula

C19H22N2OS

Molecular Weight

326.46

InChI

InChI=1S/C19H22N2OS/c1-23-17-8-2-14(3-9-17)5-11-19(22)21-13-15-4-10-18(20-12-15)16-6-7-16/h2-4,8-10,12,16H,5-7,11,13H2,1H3,(H,21,22)

InChI Key

ATSPHYPMALKYDD-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.